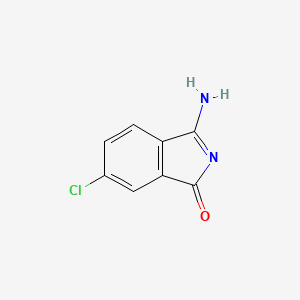

3-Amino-6-chloroisoindol-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLICXIFDRLZSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Amino 6 Chloroisoindol 1 One

Mechanistic Elucidation of Synthetic Pathways

Without peer-reviewed studies detailing the synthesis of 3-Amino-6-chloroisoindol-1-one, any attempt to create the requested content would fall outside the bounds of factual reporting. Further research or the publication of synthetic routes for this compound is necessary before a detailed and accurate article can be written.

Table of Compounds Mentioned:

In-depth Analysis of this compound Reveals Data Scarcity

The isoindolin-1-one (B1195906) structural motif is present in several clinically significant molecules, such as the diuretic chlorthalidone (B1668885) and the immunomodulatory drug lenalidomide. The synthesis of the core isoindolin-1-one structure is documented in chemical literature. However, specific methodologies detailing the introduction of both an amino group at the 3-position and a chloro group at the 6-position of the isoindolin-1-one ring are not extensively reported.

Consequently, a detailed discussion on the postulated and validated reaction mechanisms for the synthesis of this compound, as requested, cannot be provided at this time. The absence of established synthetic routes in the available literature precludes an in-depth analysis of potential mechanistic pathways.

Similarly, information regarding the kinetic and thermodynamic considerations in the synthesis of this specific compound is unavailable. Such studies are typically conducted once a viable synthetic pathway has been established and optimized. Without primary research on the formation of this compound, any discussion on reaction rates, activation energies, and thermodynamic stability would be purely speculative and fall outside the scope of scientifically validated information.

It is possible that this compound is a novel compound or a research intermediate that has not been the subject of dedicated publication. Further investigation into proprietary databases or future research publications may shed more light on the synthesis and properties of this molecule.

Due to the lack of specific scientific data for this compound, it is not possible to generate the requested article with the specified detailed sections on synthetic methodologies, reaction mechanisms, and kinetic/thermodynamic considerations.

Chemical Reactivity and Transformation of 3 Amino 6 Chloroisoindol 1 One

Reactions Involving the Amino Group (e.g., acylation, alkylation, condensation)

The primary amino group at the 3-position is a key site for functionalization, readily undergoing reactions typical of aromatic amines.

Acylation: The amino group can be acylated using various acylating agents such as acyl chlorides or anhydrides. In acidic media, the amino group can be protonated, which prevents acylation and allows for selective O-acylation if other hydroxyl groups are present in the molecule. This chemoselectivity is a valuable strategy in the synthesis of complex molecules.

Alkylation: N-alkylation of the amino group is another common transformation. However, selective mono-N-alkylation can be challenging as the resulting secondary amine is often more reactive than the starting primary amine, potentially leading to mixtures of mono- and di-alkylated products.

Condensation Reactions: The amino group can participate in condensation reactions. For instance, isoindoline-1,3-dione derivatives, which are structurally similar to isoindolones, can be synthesized through the condensation of phthalic anhydride (B1165640) with primary amino-containing heterocycles. researchgate.netsemanticscholar.org Another example is the Mannich reaction, where imides with an acidic proton at the imide nitrogen can undergo aminomethylation with formaldehyde (B43269) and a secondary amine like N-arylpiperazine. mdpi.com While these examples are on related structures, they suggest that the amino group of 3-amino-6-chloroisoindol-1-one could similarly be used in various condensation pathways to build more complex molecular architectures. For example, condensation with o-diacylbenzenes can lead to the formation of isoindole-based dyes. nih.gov

| Reaction Type | Reagent Class | Expected Product Type | Key Considerations |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-3-amino-6-chloroisoindol-1-one | Reaction conditions can be controlled for chemoselectivity. |

| Alkylation | Alkyl halides | N-Alkyl-3-amino-6-chloroisoindol-1-one | Potential for over-alkylation to form secondary amines. |

| Condensation | Aldehydes, Ketones, Dicarbonyls | Schiff bases, Heterocyclic adducts | Versatile for creating complex structures and dyes. nih.gov |

Reactions at the Chlorinated Position (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-coupling)

The chlorine atom on the benzene (B151609) ring is a versatile handle for introducing a wide array of substituents through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution on an aryl chloride is challenging. However, the reactivity can be enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgpressbooks.pub In the case of this compound, the isoindolone core itself acts as an electron-withdrawing group, potentially facilitating SNAr reactions under suitable conditions with strong nucleophiles. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The reaction outcomes are highly dependent on the nucleophile and reaction conditions, with stronger nucleophiles and higher temperatures often required. pressbooks.pub

Metal-Catalyzed Cross-Coupling: The chlorinated position is an excellent site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a C-C bond. preprints.org It is widely used for the synthesis of biaryl compounds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. preprints.orgorganic-chemistry.orgmdpi.com The choice of ligand is crucial and can influence the reaction's efficiency, with various phosphine ligands developed for coupling aryl chlorides. organic-chemistry.org The reaction is tolerant of many functional groups and can be performed in aqueous media. mdpi.com For instance, Suzuki-Miyaura coupling has been successfully applied to 6-chloroindole, a structurally related heterocycle, demonstrating the feasibility of this transformation on the this compound scaffold. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its mild conditions and broad substrate scope. wikipedia.org The development of various generations of palladium-phosphine catalyst systems has enabled the coupling of a wide range of amines with aryl chlorides. wikipedia.org

| Reaction Type | Key Reagents | Bond Formed | Typical Catalyst/Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | C-O, C-S | High temperature, polar aprotic solvent. pressbooks.pub |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters, Base | C-C | Pd catalyst (e.g., Pd(PPh3)4), Phosphine ligand. mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Primary/secondary amines, Base | C-N | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos). wikipedia.org |

Reactivity of the Isoindolone Ring System (e.g., electrophilic substitution, ring expansions/contractions)

The isoindolone ring system itself possesses inherent reactivity that can be exploited for further functionalization.

Electrophilic Aromatic Substitution: The benzene portion of the isoindolone ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the chloro and the fused pyrrolone ring) will determine the position of the incoming electrophile. The lactam ring is generally electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene.

Ring Expansions/Contractions: The isoindolone skeleton can be subject to ring expansion or contraction reactions, leading to novel heterocyclic systems. For example, treatment of related isoindolone derivatives with polyphosphoric acid (PPA) can lead to ring opening and subsequent intramolecular electrophilic alkylation to form isoindolo[2,1-b] researchgate.netbenzazepine derivatives. Such transformations highlight the potential for skeletal rearrangements of the isoindolone core to access more complex polycyclic structures.

Mechanistic Studies of Reactivity

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and electronic properties of molecules. semanticscholar.orgacs.orgnih.govresearchgate.net DFT calculations can be used to:

Determine the molecular geometry and electron distribution. acs.orgniscpr.res.in

Calculate frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Model reaction pathways and calculate the energies of transition states and intermediates to elucidate reaction mechanisms. semanticscholar.orgacs.orgnih.gov

For isoindoline-1,3-dione derivatives, DFT studies have been employed to understand their molecular and electronic properties, as well as their reactivity. semanticscholar.orgacs.orgnih.govresearchgate.netniscpr.res.in These computational studies can provide insights into the stability of intermediates in reactions such as nucleophilic aromatic substitution or the catalytic cycles of cross-coupling reactions.

| Calculated Parameter | Significance in Reactivity Studies |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. semanticscholar.orgacs.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. niscpr.res.in |

| Transition State Energies | Helps to elucidate reaction mechanisms and predict reaction rates. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and delocalization within the molecule. niscpr.res.in |

Experimental studies are essential to validate the predictions made by theoretical calculations. Common experimental techniques used to probe reaction mechanisms include:

Intermediate Trapping and Characterization: Isolating or detecting reaction intermediates through techniques like spectroscopy (NMR, IR, Mass Spectrometry) can provide direct evidence for a proposed reaction pathway. For example, intermediates in the Buchwald-Hartwig amination have been identified and characterized, providing crucial support for the proposed catalytic cycle involving oxidative addition and reductive elimination. libretexts.org

Isotope Labeling Studies: Using isotopically labeled reagents can help to trace the path of atoms throughout a reaction, providing valuable mechanistic information.

In-situ Reaction Monitoring: Techniques like in-situ NMR or IR spectroscopy allow for the observation of species present in the reaction mixture over time, helping to identify intermediates and understand the reaction progress.

By combining theoretical and experimental approaches, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved.

Design, Synthesis, and Structural Characterization of Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of 3-amino-6-chloroisoindol-1-one analogues is guided by established structure-activity relationships (SAR) and pharmacophore modeling. Modifications are typically aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key design principles often involve:

Substitution at the 3-position: Introducing various aryl or alkyl groups at this position can significantly influence biological activity. For instance, in a series of isoindol-1-one derivatives designed as analogues of the anti-inflammatory drug Indoprofen, substitution at the C3 position with an aryl group was a key modification strategy. researchgate.net

N-substitution: The nitrogen atom of the isoindolinone ring is a common site for modification to explore new chemical space and modulate properties.

Fragment Replacement: Replacing parts of the molecule with other functional groups can lead to optimized drug candidates. This strategy was employed in the design of isoindolone derivatives to develop potential anti-inflammatory drugs with reduced side effects. researchgate.net

Conformational Restriction: Limiting the flexibility of the molecule by incorporating it into larger ring systems can lock it into a bioactive conformation. However, studies on conformationally restricted analogues of Lavendustin A, which included isoindolone ring systems, showed that this did not always lead to a significant change in biological activity. acs.org

Synthesis of N-Substituted and N-Fused Analogues

The synthesis of N-substituted and N-fused analogues of this compound is a key area of research to expand the chemical diversity of this scaffold.

N-Substituted Analogues: A common method for synthesizing N-aryl substituted isoindolones involves the reaction of a suitable γ-ketocarboxylic acid with primary arylamines. researchgate.net For example, novel N-aryl substituted isoindolones have been synthesized by reacting substituted anilines with cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid. researchgate.net This approach allows for the introduction of a wide variety of substituents on the nitrogen atom.

N-Fused Analogues: The isoindolinone core can be fused with other heterocyclic rings to create more complex and rigid structures. For instance, isoindolo[1,2-b]quinazolin-10-one derivatives have been synthesized through a copper-catalyzed domino reaction. researchgate.net Another example is the synthesis of tetrahydropyrimido[2,1-a]isoindole-2,6-dione and 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (B3272663) derivatives via an aza-Prins type cyclization. researchgate.net These methods provide access to novel polycyclic frameworks containing the isoindolinone moiety.

A general and efficient method for the synthesis of C(3)‐aminoisoindolinones with a free N(2) position involves the photolytic deprotection of a 2-nitrobenzyl group, enabling the synthesis of various medicinally relevant bicyclic and tricyclic C(3)‐aminoisoindolinones. researchgate.net

Synthesis of Chlorinated Position Modified Derivatives

The position of the chlorine atom on the isoindolinone ring can significantly impact the molecule's electronic properties and biological activity. The synthesis of derivatives with modified chlorination patterns allows for a systematic exploration of these effects.

A general strategy for the synthesis of chlorinated aromatic compounds involves the use of specific chlorinating agents. For example, 1-chloro-1,2-benziodoxol-3-one has been used for the regioselective chlorination of phenylallene derivatives. d-nb.info While not specific to 3-aminoisoindol-1-one, similar strategies could be adapted.

The synthesis of regioisomers, such as moving the chlorine from the 6-position to the 4, 5, or 7-positions, would likely start from a differently substituted phthalic anhydride (B1165640) or a related precursor. For example, the synthesis of 2-chloro-3-aminopyridine derivatives has been achieved and could serve as a model for introducing chlorine at different positions in related heterocyclic systems. nih.gov A patent describes the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water, demonstrating a method for regioselective amination in the presence of chlorine atoms on a heterocyclic ring. google.com

Synthesis of Isoindolone Ring System Modified Analogues

Modification of the core isoindolone ring system itself, by replacing atoms within the ring, leads to novel heterocyclic structures with potentially different properties.

Azaisoindolinones: These are analogues where one of the carbon atoms in the benzene (B151609) ring of the isoindolinone is replaced by a nitrogen atom. The synthesis of such compounds often involves starting from pyridine-based precursors.

Thiaisoindolinones: Replacement of the nitrogen atom or a carbon atom with sulfur would lead to thia-analogues. The synthesis of such compounds would require different starting materials and synthetic routes, potentially involving cyclization reactions of sulfur-containing precursors.

Carbocyclic Analogues: Replacing the nitrogen atom with a carbon atom would result in a carbocyclic system.

A Claisen-Schmidt condensation approach has been utilized to synthesize dipyrrinone analogues by condensing a pyrrolinone or isoindolone with various aldehydes, forming a conjugated bicyclic system. nih.gov This demonstrates a method for coupling the isoindolone core to other ring systems.

Advanced Spectroscopic and X-ray Crystallographic Methodologies for Structural Elucidation of Derivatives

The definitive structural characterization of novel this compound derivatives is essential and is achieved through a combination of advanced analytical techniques.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure, connectivity, and stereochemistry of isoindolinone derivatives. nih.govmdpi.com

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons in the molecule. mdpi.comnih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule and establishing the positions of substituents. mdpi.com

These techniques have been successfully applied to characterize a wide range of complex heterocyclic compounds, including various isoindolinone derivatives and related structures. nih.govnih.govresearchgate.netafricanjournalofbiomedicalresearch.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a newly synthesized compound. msu.edumdpi.com

Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). msu.edueuropa.eu This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

Elemental Composition: By comparing the experimentally measured accurate mass to the theoretical masses of possible elemental compositions, the molecular formula of the compound can be confidently determined. europa.eu

Isotopic Pattern Analysis: The presence of chlorine in the molecule is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in distinctive M and M+2 peaks in the mass spectrum. msu.edu

HRMS is a standard technique for the characterization of new organic molecules and has been used to confirm the elemental composition of a wide variety of compounds, including those containing chlorine and fluorine. europa.eunih.govnih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For the isoindolinone class of compounds, SC-XRD studies reveal key structural features. While specific crystallographic data for this compound is not widely published, analysis of related 3-substituted isoindolinones allows for an accurate prediction of its solid-state structure. acs.org The analysis typically confirms the near-planar geometry of the fused bicyclic isoindolinone core. Furthermore, the solid-state structure is heavily influenced by intermolecular hydrogen bonding. In the case of this compound, the primary amino group (-NH₂) and the lactam carbonyl (C=O) and N-H groups are expected to be primary sites for hydrogen bond donation and acceptance, leading to the formation of extended supramolecular networks. These interactions dictate the crystal packing and influence the physical properties of the material. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for substituted isoindolinones. nih.gov Different polymorphs can arise from variations in hydrogen bonding or molecular conformation and may possess different physical properties. SC-XRD is the unequivocal tool for identifying and characterizing such polymorphic forms. nih.gov

The table below presents representative crystallographic parameters that would be obtained from a typical SC-XRD analysis of a small organic molecule like an isoindolinone derivative.

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₇ClN₂O |

| Formula Weight | The mass of one mole of the compound. | 182.61 g/mol |

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Monoclinic or Orthorhombic |

| Space Group | Describes the symmetry of the crystal structure. | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a ≈ 5-10 Å, b ≈ 8-15 Å, c ≈ 10-20 Å, β ≈ 90-110° |

| Volume | The volume of the unit cell. | ≈ 1000-1500 ų |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bonding | Describes intermolecular interactions involving hydrogen. | e.g., N-H···O, N-H···N |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies. By analyzing the absorption (IR) or scattering (Raman) of light, a vibrational spectrum is generated that serves as a molecular fingerprint. nih.gov

For this compound, the vibrational spectrum is expected to show distinct peaks corresponding to its constituent functional groups. The lactam moiety is characterized by a strong carbonyl (C=O) stretching vibration. In related isoindolinone derivatives, this absorption is typically observed in the range of 1674–1697 cm⁻¹ in IR spectra. researchgate.net The N-H stretching vibration of the lactam is also a prominent feature. The primary amino (-NH₂) group will give rise to symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent on the aromatic ring will also result in a characteristic C-Cl stretching vibration, which is usually found in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).

The complementary nature of IR and Raman spectroscopy is particularly useful; some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecular vibrations. nih.gov

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Lactam (-NH-) | 3150 - 3250 | Medium |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C=O Stretch | Lactam (-C=O) | 1670 - 1700 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| C-Cl Stretch | Aryl Halide (-Cl) | 600 - 800 | Strong-Medium |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. technologynetworks.com When a molecule absorbs light, an electron is promoted from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing groups). uzh.ch

The structure of this compound contains a fused aromatic lactam system, which constitutes the primary chromophore. The electronic spectrum is expected to be dominated by two main types of transitions: π → π* and n → π*. libretexts.org

The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals associated with the delocalized aromatic system and the carbonyl group. These transitions are typically high-energy and result in strong absorption bands, usually in the shorter wavelength UV region (< 300 nm). uzh.ch

The n → π* transitions involve the promotion of non-bonding electrons (lone pair electrons) to antibonding π* orbitals. uzh.ch In this compound, the lone pair electrons on the oxygen atom of the carbonyl group and the nitrogen atoms of the lactam and amino groups can undergo such transitions. These are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. uzh.ch

The presence of substituents on the benzene ring, such as the chloro (-Cl) and amino (-NH₂) groups, can influence the position and intensity of the absorption bands. The amino group, being an auxochrome, typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The chlorine atom can also subtly modify the spectrum. Therefore, the UV-Vis spectrum provides valuable data on the electronic makeup of the molecule. rsc.org

The table below outlines the types of electronic transitions anticipated for this compound.

| Electronic Transition | Orbitals Involved | Expected Wavelength (λmax) Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 300 nm | High |

| n → π | Promotion of a non-bonding electron (from N or O) to a π antibonding orbital. | > 300 nm | Low |

Computational Chemistry and Theoretical Studies on this compound

Computational Chemistry and Theoretical Studies on 3 Amino 6 Chloroisoindol 1 One

Structure-Reactivity Relationship Predictions

The reactivity of this compound is intrinsically linked to its electronic structure, which is determined by the arrangement of its constituent atoms and functional groups. The isoindolinone core, an aromatic benzene ring fused to a γ-lactam ring, provides a rigid scaffold. The substituents—an amino group at the 3-position and a chlorine atom at the 6-position—play a pivotal role in modulating the electron density distribution and, consequently, the chemical reactivity of the molecule.

Theoretical studies on related isoindolinone derivatives have shown that substitutions on the aromatic ring significantly influence their biological and chemical properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's ability to interact with biological targets. nih.gov In the case of this compound, the amino group (-NH2) is a strong electron-donating group, while the chlorine atom (-Cl) is an electron-withdrawing group.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict various molecular descriptors that help in understanding the structure-reactivity relationship. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The MEP map provides a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

While specific computational data for this compound is not extensively available in public literature, we can infer its likely properties based on studies of structurally similar compounds. For example, studies on substituted isatin (B1672199) (an indole-1,2-dione) derivatives have demonstrated how different functional groups affect their electronic properties. uokerbala.edu.iq

The presence of the electron-donating amino group at the 3-position is expected to increase the electron density on the lactam part of the isoindolinone ring system, potentially making the carbonyl group more susceptible to nucleophilic attack. Conversely, the electron-withdrawing chlorine atom at the 6-position will decrease the electron density on the benzene ring, affecting its aromatic reactivity.

The interplay of these two substituents creates a unique electronic profile for this compound, which can be quantified through computational methods. The following table presents hypothetical, yet representative, calculated electronic properties for this compound, based on trends observed in related substituted isoindolinone and isatin derivatives. uokerbala.edu.iqchemrxiv.org

Table 1: Predicted Electronic Properties of this compound

| Molecular Property | Predicted Value | Significance in Reactivity |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.3 eV | Suggests moderate chemical reactivity and stability. |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Quantitative Structure-Activity Relationship (QSAR) studies on various series of isoindolinone derivatives have further established the importance of electronic and steric factors in determining their biological activities. nih.gov For instance, the potency of isoindolinone-based inhibitors of certain enzymes has been correlated with specific substitutions on the aromatic ring. nih.gov These studies underscore the principle that modifying the substituents on the isoindolinone scaffold is a key strategy for tuning the reactivity and biological function of these compounds.

The following interactive data table summarizes the observed structure-activity relationships for different classes of substituted isoindolinones, providing a framework for predicting the potential reactivity of this compound.

Table 2: Structure-Activity Relationship Trends in Substituted Isoindolinones

| Substituent Position | Type of Substituent | Effect on Reactivity/Activity | Reference Compound Class |

|---|---|---|---|

| Aromatic Ring | Electron-withdrawing (e.g., -NO2, -CN) | Increased potency in some enzyme inhibitors. | MDM2-p53 Interaction Inhibitors nih.gov |

| Aromatic Ring | Electron-donating (e.g., -OCH3) | Can influence selectivity and pharmacokinetic properties. | HDAC Inhibitors nih.gov |

| N-position | Bulky aromatic groups | Can enhance binding to specific protein targets. | Various bioactive isoindolinones jocpr.com |

Based on these general principles, the 6-chloro substituent in this compound is predicted to enhance its potential as an electrophile at the aromatic ring, while the 3-amino group would act as a primary site for reactions such as acylation or alkylation, and could also influence the basicity of the molecule. The combination of these features suggests a rich and varied chemical reactivity profile for this compound, making it a versatile building block for the synthesis of more complex molecules.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The compound serves as a foundational scaffold for the synthesis of a wide array of more complex molecules. The primary amino group is a potent nucleophile and a handle for building larger structures, while the lactam ring can participate in various ring-opening or transformation reactions.

3-Amino-6-chloroisoindol-1-one is an excellent starting material for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. wikipedia.org Its structure is analogous to 2-aminocarboxamides, which can undergo domino reactions to form intricate polycyclic molecules. wikipedia.org For instance, it can be used to synthesize isoindolo[2,1-a]quinazolinones through condensation reactions. The reaction of the amino group with an appropriate electrophile, followed by an intramolecular cyclization involving the lactam carbonyl, leads to the formation of these complex fused systems. wikipedia.org The synthesis of various nitrogen-containing heterocycles often relies on such versatile precursors that contain both amine and carbonyl functionalities. Current time information in Bangalore, IN.organic-chemistry.org

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.gov The primary amine of this compound makes it an ideal component for prominent MCRs like the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.orgnih.gov In a Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org By using this compound as the amine component, complex peptidomimetic scaffolds bearing the chloro-isoindolinone moiety can be rapidly assembled. This approach is highly effective for generating libraries of structurally diverse molecules for drug discovery. wikipedia.org

Utility in Ligand Design for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. Molecules that can bind to a metal center through two or more donor atoms, known as bidentate or polydentate ligands, often form stable complexes that exhibit high catalytic activity and selectivity. nih.govyoutube.com this compound possesses the structural features of a potential N,O-bidentate ligand. The nitrogen atom of the primary amino group and the oxygen atom of the lactam carbonyl can coordinate to a single metal center, forming a stable five-membered chelate ring.

The electronic properties of the ligand can be tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom can influence the electron density at the metal center, thereby modulating the catalytic properties of the resulting complex. Such complexes could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis. acs.org The parallel synthesis of such bidentate ligands allows for the rapid generation of catalyst libraries for screening in various chemical reactions. nih.gov

Incorporation into Polymeric Materials and Dyes

The functional groups on this compound allow it to be incorporated into larger macromolecular structures like polymers and dyes. Amino acids and their derivatives are increasingly used as monomers for creating functional polymers due to their biocompatibility and chemical versatility. nih.govrsc.org

The primary amino group enables the molecule to act as a monomer in step-growth polymerization. For example, it can be reacted with diacyl chlorides to form novel polyamides or with dianhydrides to form polyimides. The rigid isoindolinone backbone would impart thermal stability and specific mechanical properties to the resulting polymer. Furthermore, the amino group can be modified, for instance, by reacting it with acryloyl chloride, to create a vinyl-type monomer suitable for chain-growth polymerization methods like free-radical polymerization. researchgate.netnih.gov

In dye chemistry, a primary aromatic amine is a key functional group for producing azo dyes. researchgate.net The amino group of this compound can undergo diazotization when treated with nitrous acid, forming a reactive diazonium salt. This salt can then be coupled with an electron-rich aromatic compound (a coupling partner) to produce a highly colored azo dye. The final color of the dye would be influenced by the entire chromophoric system, including the isoindolinone core and the chloro- and azo-substituents.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govacs.org Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to creating functional nanomaterials. acs.org

This compound is an excellent candidate for forming well-defined supramolecular structures. It possesses multiple hydrogen bond donor sites (the two N-H bonds of the amino group and the N-H of the lactam) and hydrogen bond acceptor sites (the carbonyl oxygen and the lone pairs on the amino nitrogen). This allows for the formation of robust and directional hydrogen-bonding networks. For instance, molecules can link together to form one-dimensional tapes or extended two-dimensional sheets. The presence of the aromatic ring also allows for π-π stacking interactions, which can further stabilize the assembled structure. The chlorine atom can also participate in halogen bonding, a less common but significant non-covalent interaction, adding another layer of control over the self-assembly process. The study of how such molecules co-assemble can provide insights for designing novel hydrogels and other soft materials. nih.govnih.gov

Q & A

Q. What frameworks address contradictions between in vitro and in vivo efficacy data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.